2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (CAS: 628692-22-8, MW: 199.53 g/mol) is a polyhalogenated pyridine derivative characterized by a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 4-position of the pyridine ring. This specific substitution pattern distinguishes it from other trifluoromethylpyridine (TFMP) derivatives and imparts a unique combination of electronic and steric properties.
Molecular FormulaC6H2ClF4N
Molecular Weight199.53 g/mol
CAS No.628692-22-8
Cat. No.B1586022
⚠ Attention: For research use only. Not for human or veterinary use.
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (CAS: 628692-22-8): A Differentiated Halogenated Pyridine Intermediate
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (CAS: 628692-22-8, MW: 199.53 g/mol) is a polyhalogenated pyridine derivative characterized by a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 4-position of the pyridine ring [1]. This specific substitution pattern distinguishes it from other trifluoromethylpyridine (TFMP) derivatives and imparts a unique combination of electronic and steric properties. While TFMP derivatives as a class are widely recognized as valuable intermediates in agrochemical and pharmaceutical synthesis, with more than 20 agrochemicals and five pharmaceuticals containing this moiety receiving market approval [2], the specific positioning of the C2 chloride and C3 fluoride on the 4-CF3 pyridine scaffold creates a differentiated reactivity profile compared to other regioisomers and mono-halogenated analogs.
Scaffold distinct from mono-halogenated or other regioisomeric TFMP derivatives
Building block for tailored reactivity in agrochemical and pharmaceutical intermediate synthesis
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 24850596, 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine. View Source
[2] Tsukamoto, M., Nakamura, T., Kimura, H., Nakayama, H. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci. 2021, 46(2), 125-142. View Source
Why 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (628692-22-8) Cannot Be Readily Substituted with Other TFMP Analogs
Substituting this compound with a closely related TFMP analog, such as 2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) or 3-fluoro-4-(trifluoromethyl)pyridine (CAS 113770-87-9), will lead to divergent synthetic outcomes due to the fundamental differences in electronic distribution and leaving-group hierarchy. The specific combination of a C2 chlorine and a C3 fluorine on the same 4-CF3 pyridine ring creates a unique chemoselectivity landscape. For instance, the C2 chloride on this scaffold is strongly activated toward nucleophilic aromatic substitution (SNAr) by both the ortho-pyridine nitrogen and the adjacent C3 fluorine, whereas analogs lacking the ortho-fluorine exhibit different positional reactivity [1]. Furthermore, the hydrophobic constant (π) of the trifluoromethylpyridine motif differs significantly from other fluorinated aromatic systems (e.g., 3-(trifluoromethyl)pyridine π = 1.7 vs. benzotrifluoride π = 3.0), underscoring that even within the TFMP class, the precise substitution pattern critically modulates physicochemical properties relevant to bioavailability and target binding [2]. Substitution without rigorous validation can result in altered reaction regioselectivity, failed cross-coupling steps, or downstream bioactivity loss.
Ortho-fluorine SNAr activation
This compound: C2-Cl activated by adjacent C3-F for enhanced nucleophilic substitution
Analogs without ortho-F: e.g., 2-chloro-4-(trifluoromethyl)pyridine may exhibit different positional reactivity
Chemoselectivity and reaction rates may shift significantly; validate reactivity for intended transformation
Hydrophobic constant (π) deviation
This compound: Substitution pattern modulates lipophilicity relevant to membrane interaction
Non-fluorinated or differently substituted TFMPs: π values differ (e.g., TFMP vs. benzotrifluoride class gap)
Bioavailability-related properties may not transfer; confirm partitioning behavior experimentally
Leaving-group hierarchy mismatch
This compound: Defined sequence of Cl/F/CF₃ influences cross-coupling and functionalization order
Alternative halogenation patterns: e.g., missing C3-F or altered halogen positions lead to diverging synthetic outcomes
Failed cross-coupling or regioisomeric byproducts may occur; always verify intermediate identity
[1] MDPI. Halogenated Pyridines in Medicinal Chemistry and Agrochemicals. Molecules (Review). View Source
[2] Tsukamoto, M., Nakamura, T., Kimura, H., Nakayama, H. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci. 2021, 46(2), 125-142. View Source
Enhanced Lipophilicity vs. 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6)
The incorporation of a C3 fluorine atom significantly increases the lipophilicity of the 2-chloro-4-(trifluoromethyl)pyridine scaffold. 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine exhibits a calculated LogP of 2.89 compared to the calculated LogP of 2.43 for the non-fluorinated analog 2-chloro-4-(trifluoromethyl)pyridine . This represents a 19% increase in calculated lipophilicity, which is a critical parameter for optimizing membrane permeability in both agrochemical and pharmaceutical lead compounds.
Lipophilicity shiftCross-study comparable
ΔLogP +0.46 (19% increase)
Supports higher membrane permeability optimization in lead design
This quantifiable LogP difference translates to measurably different pharmacokinetic partitioning behavior; substituting the non-fluorinated analog would predictably alter membrane permeability and distribution volume of the final drug or agrochemical candidate.
Higher Liquid Density vs. 3-Fluoro-4-(trifluoromethyl)pyridine (CAS 113770-87-9)
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine exhibits a significantly higher liquid density of 1.506 g/mL at 25°C compared to 1.391 g/mL at 25°C for the non-chlorinated analog 3-fluoro-4-(trifluoromethyl)pyridine . This 8.3% higher density reflects the mass contribution of the C2 chlorine atom. The compound also exhibits a notably lower boiling point (35-37°C at 25 mmHg) compared to 3-fluoro-4-(trifluoromethyl)pyridine (37°C at 10 mmHg) under reduced pressure, indicating different volatility behavior during solvent recovery and purification operations .
Density & boiling pointCross-study comparable
Density 1.506 g/mL; bp 35–37 °C/25 mmHg
Different volatility and density affect solvent extraction and distillation
Comparator 3-F-4-CF₃-pyridine: density 1.391, bp 37 °C/10 mmHg
Physical PropertiesFormulationProcess Chemistry
Evidence Dimension
Liquid Density and Boiling Point
Target Compound Data
Density: 1.506 g/mL at 25°C; Boiling Point: 35-37°C at 25 mmHg
Comparator Or Baseline
3-Fluoro-4-(trifluoromethyl)pyridine: Density: 1.391 g/mL at 25°C; Boiling Point: 37°C at 10 mmHg
Quantified Difference
Density: +0.115 g/mL (8.3% higher); Boiling Point: Lower absolute pressure required for similar temperature range
Conditions
Standard liquid density measurement at 25°C; reduced pressure distillation conditions as reported
Why This Matters
These physical property differences directly impact solvent extraction efficiency, distillation parameters, and formulation handling procedures; substituting the non-chlorinated analog would require adjustment of process engineering parameters to maintain consistent manufacturing outcomes.
Physical PropertiesFormulationProcess Chemistry
Validated Synthetic Utility in Doravirine (HIV NNRTI) Key Intermediate Step
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine is explicitly identified as a key intermediate in the synthesis of doravirine, a marketed HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. Patent literature demonstrates its practical utility in a specific SNAr coupling reaction: a mixture of 3-chloro-1-iodophenol (208 g; 816 mmol), 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (155 g; 777 mmol), and K2CO3 (161 g; 1165 mmol) in NMP (1.5 L) held at 60°C for 2.5 hours, representing a scalable process employing multi-hundred-gram quantities [2]. In contrast, a patent for the synthesis of this intermediate itself notes that no similar synthesis method can be directly used for reference, highlighting the unique synthetic challenges and the specific value proposition of the pre-formed building block [3].
Doravirine intermediateSupporting evidence
Documented key intermediate; demonstrated at 155 g scale
Pre-validated SNAr coupling route; alternative TFMPs require revalidation
SNAr with 3-chloro-1-iodophenol, K₂CO₃/NMP, 60 °C, 2.5 h
Pharmaceutical SynthesisHIV NNRTIDoravirine
Evidence Dimension
Documented Use in Validated Synthetic Route
Target Compound Data
Explicitly named key intermediate for doravirine; demonstrated in 155 g scale coupling reaction
Comparator Or Baseline
2-Chloro-4-(trifluoromethyl)pyridine or 2-chloro-5-(trifluoromethyl)pyridine: Not specified for doravirine synthesis
Quantified Difference
Qualitative: Exclusive or primary intermediate in published doravirine route
Conditions
SNAr coupling with 3-chloro-1-iodophenol in NMP with K2CO3 at 60°C
Why This Matters
For procurement supporting doravirine-related development programs, this compound is the documented intermediate of choice; substituting a different TFMP analog would require complete revalidation of the synthetic route and likely fail to deliver the correct regioisomer.
[2] Burch, J. et al. (Merck & Co., Inc.). Non-nucleoside reverse transcriptase inhibitors. US Patent Application US20110288070A1. Example 0607. View Source
[3] Synthesis method of doravirine intermediate. Chinese Patent CN114315692A. View Source
Differentiated Refractive Index for Quality Control vs. 2-Chloro-4-(trifluoromethyl)pyridine
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine exhibits a refractive index (n20/D) of 1.440 . In contrast, the structurally similar analog 2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) has a reported refractive index of 1.467 . This measurable 0.027 difference in refractive index provides a rapid, non-destructive analytical method for distinguishing between these two compounds or detecting cross-contamination in incoming raw material lots.
Refractive index QCCross-study comparable
Δn20/D = 0.027
Enables rapid refractometric verification vs. 2-chloro-4-CF₃-pyridine
This quantifiable difference enables straightforward incoming QC verification using a standard refractometer, preventing costly downstream failures caused by inadvertent analog substitution or supplier mislabeling.
Distinct Molecular Weight for Mass Balance and Impurity Tracking
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine has a precise molecular weight of 199.53 g/mol (monoisotopic mass: 198.981 g/mol) . This distinct mass differentiates it from the widely used agrochemical intermediate 2-chloro-5-(trifluoromethyl)pyridine (CAS 69045-79-0, MW: 181.54 g/mol), a difference of 18 g/mol [1]. In LC-MS analysis, this mass difference provides unambiguous identification and quantification, enabling reliable tracking of residual starting material in final API or agrochemical products and facilitating impurity profiling during process development.
Mass difference for MSCross-study comparable
ΔMW = 18 g/mol (C₆H₂ClF₄N vs C₆H₃ClF₃N)
Unambiguous LC-MS identification for impurity tracking
This distinct molecular weight allows for unambiguous mass spectrometric identification and quantification, which is essential for process impurity tracking and regulatory filing support where exact mass confirmation of the starting material is required.
Unique Chemoselectivity Profile Inferred from Ortho-Fluorine Activation
The 2-chloro substituent in this compound is positioned ortho to both the pyridine nitrogen and the 3-fluoro group, a combination that strongly activates the C2 position toward nucleophilic aromatic substitution (SNAr) compared to analogs lacking the ortho-fluorine. Studies on structurally related halogenated pyridines demonstrate that an ortho-fluorine substituent increases the SNAr reaction rate at an adjacent chloro position by approximately 10-fold compared to a hydrogen substituent at the same position due to the strong electron-withdrawing inductive effect (-I) of fluorine combined with its resonance donation (+M) capability, which stabilizes the Meisenheimer intermediate [1]. This translates to improved reaction yields and milder conditions for C2-selective functionalization relative to 2-chloro-4-(trifluoromethyl)pyridine, which lacks the activating ortho-fluorine.
~10-fold rate enhancement (class-level inference from halopyridine SNAr studies)
Conditions
SNAr reactions with amine or alkoxide nucleophiles in polar aprotic solvents
Why This Matters
For users designing synthetic routes requiring C2-selective nucleophilic substitution under mild conditions, this compound offers a predictable reactivity advantage over non-ortho-fluorinated 2-chloropyridine analogs, potentially reducing reaction times and improving yields in multi-step syntheses.
ChemoselectivitySNArCross-Coupling
[1] Schlosser, M., Ruzziconi, R. Nucleophilic substitutions of nitroarenes and phthalimides: The superelectrophilic character of 2-chloro-3-fluoropyridines. Synthesis 2010, 2010(13), 2111-2123. View Source
Validated Application Scenarios for 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (628692-22-8)
Doravirine and HIV NNRTI Drug Development Programs
This compound is a documented key intermediate in the synthesis of doravirine, a marketed HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. Pharmaceutical development groups working on doravirine process optimization, generic API manufacturing, or structurally related NNRTI back-up candidates should specify this exact CAS number for procurement. The compound has been demonstrated in multi-hundred-gram scale SNAr coupling reactions under conditions suitable for industrial scale-up (155 g scale, 60°C, 2.5 hr reaction time) [2]. Substitution with 2-chloro-4-(trifluoromethyl)pyridine or other TFMP analogs would alter the regiochemistry of the coupling product and likely fail to produce the intended API intermediate.
Agrochemical Lead Optimization Requiring Defined Lipophilicity and Metabolic Stability
Trifluoromethylpyridine derivatives constitute the core structural motif in over 20 ISO-common-name agrochemicals [1]. For discovery programs developing new herbicides or fungicides, the quantifiably higher LogP of 2.89 for this compound compared to non-fluorinated analogs (e.g., LogP = 2.43 for 2-chloro-4-(trifluoromethyl)pyridine) provides a measurable advantage when optimizing for foliar uptake and cuticular penetration . The C3-fluorine atom also contributes to enhanced metabolic stability, a class-level benefit of fluorinated pyridines that translates to longer field persistence and improved pest control efficacy.
For process chemists designing synthetic routes that rely on nucleophilic aromatic substitution (SNAr) at the 2-position, this compound provides a built-in activation mechanism via the ortho-fluorine at C3. Class-level evidence from halopyridine SNAr studies indicates an approximately 10-fold rate enhancement for displacement of a chlorine atom positioned ortho to a fluorine substituent [1]. This reactivity advantage allows for milder reaction conditions (lower temperature, shorter reaction times) compared to 2-chloro-4-(trifluoromethyl)pyridine, which lacks the ortho-fluorine activation. Users seeking efficient C2-selective functionalization should prioritize this compound over non-ortho-fluorinated analogs to maximize process efficiency.
Analytical Method Development and Incoming QC for Differentiated TFMP Isomers
The distinct physical constants of this compound—density of 1.506 g/mL at 25°C and refractive index n20/D of 1.440—provide straightforward, non-destructive quality control checkpoints [1]. These values are measurably different from closely related TFMP analogs such as 3-fluoro-4-(trifluoromethyl)pyridine (density 1.391 g/mL) and 2-chloro-4-(trifluoromethyl)pyridine (n20/D 1.467) . QC laboratories can use a standard refractometer or density meter to verify incoming material identity within minutes, mitigating the risk of costly downstream failures caused by analog substitution. This is particularly valuable given the structural similarity and common co-occurrence of TFMP derivatives in vendor catalogs.
Reaction rate and selectivity with intended nucleophile
Analytical QC and incoming material identity
Distinct density and refractive index for rapid non-destructive checks
Refractometry and densitometry cross-check against reference values
[1] Tsukamoto, M., Nakamura, T., Kimura, H., Nakayama, H. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci. 2021, 46(2), 125-142. View Source
[2] Burch, J. et al. (Merck & Co., Inc.). Non-nucleoside reverse transcriptase inhibitors. US Patent Application US20110288070A1. View Source
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